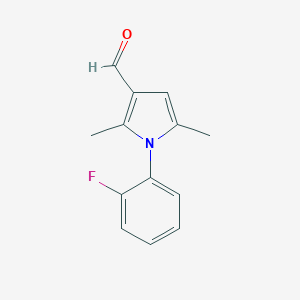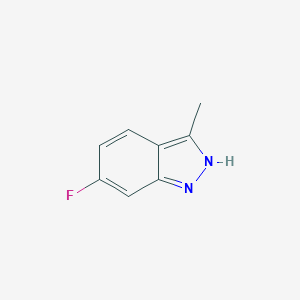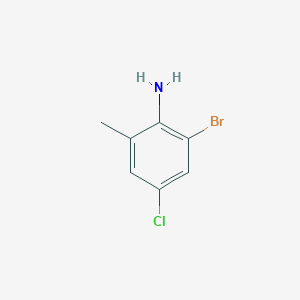
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
概要
説明
The compound “1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. The pyrrole ring is substituted with a 2-fluorophenyl group at the 1-position and a formyl group (aldehyde) at the 3-position. Additionally, it has two methyl groups at the 2 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis or a similar method. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis
As an organic compound containing a reactive aldehyde group, this molecule could undergo a variety of chemical reactions, including nucleophilic addition reactions and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility in different solvents .科学的研究の応用
Synthesis of Pyrazoles
Pyrazoles: are a class of organic compounds with significant biological activity. The compound can undergo 1,3-dipolar cycloaddition reactions to form 1-(2-fluorophenyl)pyrazoles . These pyrazoles have been studied for their potential use in pharmaceuticals due to their bioactive properties.
NMDA Receptor Antagonists
Research chemicals like fluorolintane , derived from the structure of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been found to function as NMDA receptor antagonists . These antagonists can have dissociative effects and are of interest for both therapeutic and recreational purposes.
Anti-Cancer Activity
Compounds structurally related to 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have shown biological activity against certain types of cancer cells . This suggests potential applications in cancer research and treatment development.
Antibacterial and Antifungal Properties
The same structural analogs have also demonstrated antibacterial and antifungal activities . This indicates possible use in developing new antibiotics or antifungal medications.
Halogen Bonding in Crystal Engineering
The compound’s ability to form halogen bonds due to the fluorine atom can be exploited in crystal engineering . This is important for the design of new materials with specific properties .
Forensic Science
Derivatives of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been used in forensic science for the identification and characterization of new psychoactive substances .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as vonoprazan fumarate, work by competitively inhibiting the proton pump (h+, k±atpase) in a reversible manner .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIXYYZKHFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355978 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
153881-54-0 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)



